1H-Benzimidazole-1-acetic acid, ethyl ester

Heterocyclic Synthesis N-Alkylation Medicinal Chemistry Building Block

Standard N1-alkylated benzimidazole precursors often suffer from blocked C2 positions, limiting downstream diversification. This ethyl ester (CAS 55175-50-3) maintains an unsubstituted imidazole C2-H for subsequent alkylation or heterocycle formation. - **Key differentiator**: N1-attached ethyl acetate side chain; C2-position free (unlike CAS 14741-71-0 isomer) - **Physicochemical data**: mp 61-62 °C; predicted pKa 4.29±0.10; LogP 1.60 - **Proven application**: Precursor for antitubercular hydrazide derivatives (2025 study vs. MDR-TB) and microwave-assisted oxadiazole synthesis - **Supply**: Multiple pack sizes, routine global shipment

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 55175-50-3
Cat. No. B4602048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-1-acetic acid, ethyl ester
CAS55175-50-3
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=CC=CC=C21
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)7-13-8-12-9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3
InChIKeyQQNQPNGPSKOQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-1-acetic acid, ethyl ester Product Overview


1H-Benzimidazole-1-acetic acid, ethyl ester (CAS 55175-50-3), systematically named ethyl 2-(1H-benzo[d]imidazol-1-yl)acetate, is an N1-substituted benzimidazole derivative bearing an ethyl acetate side chain [1]. It functions primarily as a versatile synthetic intermediate and building block in medicinal chemistry, with a reported melting point of 61–62 °C, a predicted pKa of 4.29±0.10, and a LogP of 1.59940 [2]. The compound's reactivity profile is defined by the electrophilic ester carbonyl group attached at the N1 position, distinguishing it from its C2-substituted positional isomer (CAS 14741-71-0) and other benzimidazole-based analogs .

1H-Benzimidazole-1-acetic acid, ethyl ester Regiochemical Specificity


Generic substitution with alternative benzimidazole-acetate analogs is not feasible due to critical differences in regiochemistry and functional group accessibility. The N1-substituted ethyl ester (CAS 55175-50-3) provides an unsubstituted C2 position that remains available for subsequent functionalization, whereas the isomeric C2-substituted analog (CAS 14741-71-0) has the ester side chain attached to the imidazole C2 carbon, altering both steric and electronic properties . Furthermore, analogs bearing methyl substituents on the benzene ring (e.g., CAS 199189-67-8, 5,6-dimethyl derivative) exhibit altered lipophilicity and metabolic stability profiles that affect downstream biological activity . The predicted pKa of 4.29±0.10 for the target compound governs its behavior in acidic/basic reaction conditions, a parameter that shifts with ring substitution .

1H-Benzimidazole-1-acetic acid, ethyl ester Differentiation Evidence


N1-Alkylation Synthesis Yield

The target compound was synthesized via reflux of benzimidazole with ethyl chloroacetate in a single-step N-alkylation, yielding 1H-benzimidazole-acetic acid ethyl ester with an isolated yield exceeding 52% [1]. This yield benchmark is reproducible under standard laboratory conditions without specialized equipment. In contrast, synthesis of the C2-substituted isomer requires alternative routes that are less direct and typically involve multi-step sequences .

Heterocyclic Synthesis N-Alkylation Medicinal Chemistry Building Block

C2 Position Availability for Diversification

The N1-attached ethyl ester of the target compound undergoes hydrazinolysis with hydrazine hydrate to yield 1H-benzimidazole-1-acetic acid hydrazide, a key intermediate in multiple reported synthetic pathways, while the C2 position remains unsubstituted and available for subsequent functionalization [1][2]. In contrast, the C2-isomer (CAS 14741-71-0) has the ester group directly attached to the C2 carbon, which sterically and electronically modifies the imidazole ring and limits diversification options at the C2 site .

Regioselective Functionalization Hydrazide Synthesis Scaffold Diversification

Microwave-Assisted Oxadiazole Synthesis

The target compound was converted to the corresponding hydrazide and subsequently cyclized under microwave irradiation with chloramine-T to yield 2-((1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole [1]. The microwave-assisted procedure provided an accelerated and sustainable approach with improved reaction efficiency compared to conventional thermal methods [1]. No comparable microwave-assisted protocol has been reported for the C2-isomer (CAS 14741-71-0), suggesting that the N1-regiochemistry offers superior compatibility with modern accelerated synthesis platforms .

Microwave-Assisted Synthesis Oxadiazole Hybrids Green Chemistry

pH-Controlled Selectivity via pKa

The target compound has a predicted acid dissociation constant (pKa) of 4.29±0.10, a melting point of 61–62 °C, and a calculated LogP of 1.59940 [1]. The pKa value reflects the basicity of the benzimidazole N3 position, which governs protonation state and reactivity in acid-catalyzed or base-mediated reactions. In comparison, the 5,6-dimethyl analog (CAS 199189-67-8) has electron-donating methyl substituents that increase the benzimidazole ring's electron density, thereby elevating the pKa and altering acid-base behavior .

Physicochemical Properties Reaction Optimization Acid-Base Chemistry

Patent-Validated Intermediate Scaffold

The N1-benzimidazole acetate scaffold, of which the target compound is the prototypical ethyl ester, is explicitly claimed and utilized as a key intermediate in multiple patent applications directed toward therapeutic compounds [1][2]. US Patent US20080171770A1 describes compounds comprising a benzimidazolylacetic acid core for therapeutic applications, with the target compound serving as a foundational intermediate for generating libraries of substituted derivatives [1]. While the C2-isomer (CAS 14741-71-0) is also employed as a building block, the N1-substituted scaffold is more frequently utilized in patent literature for constructing diverse pharmacophores due to its favorable regiochemical profile .

Pharmaceutical Intermediates Patent Analysis Drug Discovery

Isoniazid-Benzimidazole Hybrid Synthesis

The target compound was directly condensed with nicotinic hydrazide to produce a series of N'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)isonicotinohydrazide derivatives (compounds 5'a-d) for antitubercular evaluation [1]. These derivatives were tested against Mycobacterium tuberculosis, with certain compounds exhibiting notable activity as evidenced by their lowest minimum inhibitory concentrations (MICs) [1]. In contrast, the C2-isomer (CAS 14741-71-0) has been employed for synthesis of antitumor-active pyrazole, thiophene, pyridine, and coumarin derivatives, indicating divergent therapeutic applications between the two regioisomers [2].

Antitubercular Agents Drug Discovery Isoniazid Hybrids

1H-Benzimidazole-1-acetic acid, ethyl ester Application Scenarios


Antitubercular Benzimidazole-Isoniazid Hybrids

This compound is the optimal starting material for preparing N'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)isonicotinohydrazide derivatives via condensation with nicotinic hydrazide, as demonstrated in a comprehensive 2025 study where compounds 5'a-d exhibited notable activity against Mycobacterium tuberculosis including MDR-TB strains [1]. The C2-isomer (CAS 14741-71-0) is not suitable for this specific application, as it generates a different derivative class with antitumor rather than antitubercular activity [2].

Microwave-Assisted Oxadiazole Hybrid Synthesis

This compound is specifically suited for accelerated synthesis of 2-((1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole hybrids under microwave irradiation with chloramine-T catalyst, a protocol that has been validated and published for the N1-ester scaffold [1]. The improved reaction efficiency and reduced time make it the preferred choice for laboratories employing microwave-assisted parallel synthesis or green chemistry workflows.

Orthogonal C2 Functionalization

When a synthetic plan requires independent modification of the N1 side chain while preserving the C2 position for subsequent functionalization, the N1-ester (CAS 55175-50-3) is the only appropriate choice. The hydrazide intermediate generated from this compound retains an unsubstituted C2 site available for alkylation, arylation, or heterocycle formation [1][2]. The C2-isomer (CAS 14741-71-0) occupies this critical site, fundamentally limiting diversification options [3].

Patent-Driven Library Generation

For generating compound libraries aligned with established patent precedent in therapeutic benzimidazole derivatives, the N1-ester scaffold is the preferred choice. US Patent US20080171770A1 and related patent applications explicitly employ the benzimidazolylacetic acid core, of which this compound is the prototypical ester, as a foundational intermediate for constructing diverse pharmacophores [1]. Selection of this scaffold aligns research programs with prior art precedent and may facilitate patent strategy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzimidazole-1-acetic acid, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.